2-Chloro-6-iodo-1-methyl-1H-benzo[d]imidazole
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Overview
Description
2-Chloro-6-iodo-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique structural properties. The presence of chlorine and iodine atoms in the compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-iodo-1-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-1-methylbenzene with iodine in the presence of a base, followed by cyclization with o-phenylenediamine. The reaction conditions often require elevated temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods such as microwave-assisted synthesis or high-pressure reactors may be employed.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-iodo-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce corresponding oxides.
Scientific Research Applications
2-Chloro-6-iodo-1-methyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-iodo-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The presence of chlorine and iodine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
- 2-Chloro-1-methyl-1H-benzo[d]imidazole
- 6-Iodo-1-methyl-1H-benzo[d]imidazole
- 2-Chloro-6-methyl-1H-benzo[d]imidazole
Comparison: 2-Chloro-6-iodo-1-methyl-1H-benzo[d]imidazole is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and potential for diverse chemical transformations. Compared to similar compounds, it may exhibit enhanced biological activity or different physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H6ClIN2 |
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Molecular Weight |
292.50 g/mol |
IUPAC Name |
2-chloro-6-iodo-1-methylbenzimidazole |
InChI |
InChI=1S/C8H6ClIN2/c1-12-7-4-5(10)2-3-6(7)11-8(12)9/h2-4H,1H3 |
InChI Key |
USZXEDJPZZOVMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)I)N=C1Cl |
Origin of Product |
United States |
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